molecular formula C12H17N5O3S B2456275 2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 941965-85-1

2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No.: B2456275
CAS No.: 941965-85-1
M. Wt: 311.36
InChI Key: IIAWONJJTVWIOS-UHFFFAOYSA-N
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Description

The compound “2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide” is a chemical with the molecular formula C12H17N5O3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C12H17N5O3S . The exact mass of the compound is 311.105194 Da .


Physical and Chemical Properties Analysis

The compound has an average mass of 311.360 Da and a monoisotopic mass of 311.105194 Da . Other physical and chemical properties like density, boiling point, and melting point are not available in the sources I found.

Scientific Research Applications

Receptor Interaction Studies

The research into compounds structurally related to 2-((7-isobutyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide has contributed significantly to our understanding of receptor interactions, particularly adenosine receptors. For instance, MRE 2029-F20, a compound with a similar purine base, serves as a selective antagonist ligand for A2B adenosine receptors. This has implications for the pharmacological characterization of this receptor subtype, highlighting the compound's utility in receptor binding studies (Baraldi et al., 2004).

Neuroprotective and MAO-B Inhibitory Activities

Compounds incorporating the purin-8-yl moiety have been investigated for their neuroprotective effects and monoamine oxidase-B (MAO-B) inhibitory activities. A study identified a specific structure that demonstrated low neurotoxicity alongside high neuroprotection and MAO-B inhibitory activity, highlighting its potential for further in vivo evaluations (Mitkov et al., 2022).

Anticancer Activity

Research on new mercapto xanthine derivatives, structurally akin to this compound, has shown promising antitumor activity against breast cancer (MCF7) and leukemic cancer (K562) cell lines. These findings are significant for the development of new anticancer therapies, highlighting the compound's potential in oncology (Sultani et al., 2017).

Applications in Material Science

Compounds with similar structural motifs have found applications in material science, such as the synthesis of polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators. These materials exhibit improved thermal stability and are used for the preparation of hybrid networks, demonstrating the versatility of such compounds beyond biomedical applications (Batibay et al., 2020).

Future Directions

The future directions for this compound are not specified in the sources I found. As a unique chemical, it could have potential applications in various fields of research .

Properties

IUPAC Name

2-[3-methyl-7-(2-methylpropyl)-2,6-dioxopurin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3S/c1-6(2)4-17-8-9(14-12(17)21-5-7(13)18)16(3)11(20)15-10(8)19/h6H,4-5H2,1-3H3,(H2,13,18)(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAWONJJTVWIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(N=C1SCC(=O)N)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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